Complete Loss of Central Antinociceptive Blockade at Doses 50-Fold Higher Than Effective Nalmefene HCl Dose
In a direct head-to-head in vivo comparison, nalmefene HCl blocked morphine-induced antinociception at doses as low as 10 µg/kg, whereas nalmefene methiodide (nalmefene methyliodide) was completely ineffective at doses as high as 500 µg/kg . This >50-fold dose separation without any central effect provides direct, quantitative evidence that the quaternary derivative is functionally excluded from the CNS, establishing BBB impermeability as its primary differentiating feature.
| Evidence Dimension | Blockade of morphine-induced antinociception (central opioid receptor engagement) |
|---|---|
| Target Compound Data | Nalmefene methiodide: no blockade at 500 µg/kg (i.p.) |
| Comparator Or Baseline | Nalmefene HCl: effective blockade at 10 µg/kg (i.p.) |
| Quantified Difference | >50-fold higher dose of nalmefene methiodide produced no central effect vs. effective nalmefene HCl dose |
| Conditions | In vivo rat model; morphine-induced antinociception (tail-flick/hot-plate paradigm) |
Why This Matters
This data directly validates that nalmefene methiodide is peripherally restricted, allowing researchers to attribute observed pharmacological effects exclusively to opioid receptors outside the BBB.
- [1] Simpkins JW, Smulkowski M, Dixon R, Tuttle R. Evaluation of the sites of opioid influence on anterior pituitary hormone secretion using a quaternary opiate antagonist. Neuroendocrinology. 1991 Oct;54(4):384-90. doi:10.1159/000125918. PMID: 1661859. View Source
